molecular formula C20H16N4O4 B11698786 N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide

N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide

Cat. No.: B11698786
M. Wt: 376.4 g/mol
InChI Key: NVAADFDEZKOPDY-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide is a complex organic compound that features a nitropyridine moiety, a phenyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide typically involves the reaction of 5-nitropyridin-2-ol with 4-formylphenylhydrazine under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide linkage may also play a role in binding to specific proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H16N4O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C20H16N4O4/c25-19(12-15-4-2-1-3-5-15)23-22-13-16-6-9-18(10-7-16)28-20-11-8-17(14-21-20)24(26)27/h1-11,13-14H,12H2,(H,23,25)/b22-13+

InChI Key

NVAADFDEZKOPDY-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.